molecular formula C14H13N3 B15469918 1-(4-Methylphenyl)-1H-benzimidazol-5-amine CAS No. 53897-96-4

1-(4-Methylphenyl)-1H-benzimidazol-5-amine

Cat. No.: B15469918
CAS No.: 53897-96-4
M. Wt: 223.27 g/mol
InChI Key: DAQJGJHOLQNINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-1H-benzimidazol-5-amine is a chemical compound with the molecular formula C14H13N3 and an average molecular weight of 223.27 g/mol . It belongs to the class of phenylbenzimidazoles, a scaffold of high significance in medicinal chemistry and drug discovery . The benzimidazole core is a privileged structure known for its wide spectrum of pharmacological activities, which includes antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This specific amine-functionalized derivative serves as a key building block for researchers developing novel therapeutic agents. Its structure, featuring a benzimidazole core substituted with a 4-methylphenyl group at the 1-position and an amine group at the 5-position, makes it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheets and handle this material according to established laboratory safety protocols.

Properties

CAS No.

53897-96-4

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(4-methylphenyl)benzimidazol-5-amine

InChI

InChI=1S/C14H13N3/c1-10-2-5-12(6-3-10)17-9-16-13-8-11(15)4-7-14(13)17/h2-9H,15H2,1H3

InChI Key

DAQJGJHOLQNINM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N

Origin of Product

United States

Biological Activity

1-(4-Methylphenyl)-1H-benzimidazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core with a 4-methylphenyl substituent and an amine group at the 5-position. Its molecular formula is C14H14N2C_{14}H_{14}N_{2} with a molecular weight of approximately 226.28 g/mol. This unique structure contributes to its pharmacological potential.

Anticancer Properties

Research indicates that 1-(4-Methylphenyl)-1H-benzimidazol-5-amine exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in cell proliferation, making it a candidate for further investigation in cancer therapeutics. The compound's mechanism of action appears to involve modulation of various molecular targets, leading to therapeutic effects in cancer treatment .

Case Studies

  • In Vitro Studies : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating effective cytotoxicity .
  • Molecular Docking Studies : Molecular docking simulations suggest that 1-(4-Methylphenyl)-1H-benzimidazol-5-amine interacts with key active sites of target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicate moderate inhibitory activity, which may contribute to its overall biological profile .

Enzyme IC50 (µM) Selectivity
AChE0.93 - 10High
BuChE5 - 0.2Moderate

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of 1-(4-Methylphenyl)-1H-benzimidazol-5-amine. It has shown varying degrees of inhibition against several bacterial strains, with Gram-positive bacteria being particularly sensitive .

Antimicrobial Efficacy Data

Bacterial Strain MIC (mg/mL)
S. aureus0.156 - 1.25
E. coliNot specified
Pseudomonas aeruginosaNot specified

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole core and substituents significantly affect biological activity. The presence of the methyl group at the para position enhances both anticancer and antimicrobial activities compared to other structural analogs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: 3-Methylphenyl vs. 4-Methylphenyl Substitution

The position of the methyl group on the phenyl ring significantly impacts molecular interactions. For example:

  • 1-(3-Methylphenyl)-1H-benzimidazol-5-amine (ZINC13411589) exhibits a structural similarity score of 0.53 to the target compound .
  • 1-(4-Methylphenyl)-1H-benzimidazol-5-amine benefits from the para-methyl group’s symmetry, which may improve crystallinity and pharmacokinetic stability compared to its meta-isomer .

Table 1: Comparison of Positional Isomers

Property 1-(4-Methylphenyl) Derivative 1-(3-Methylphenyl) Derivative
Substituent Position para meta
Structural Similarity Reference (Score: N/A) 0.53 (vs. ZINC13411589)
Solubility (Predicted) Moderate Higher
Metabolic Stability High Moderate

Benzimidazole Derivatives with Varied Substituents

2-(4-Aminophenyl)-1H-benzimidazol-5-amine (ABIA)

ABIA replaces the methyl group with an aminophenyl moiety. This modification enhances hydrogen-bonding capacity, improving interactions with biological targets. ABIA is synthesized via a multi-step process involving condensation, reduction, and cyclization, achieving 99.5% purity . Compared to the 4-methylphenyl derivative, ABIA’s aminophenyl group may increase solubility but reduce lipophilicity, affecting membrane permeability .

N-[(1H-Benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine

This hybrid structure incorporates a thiadiazole ring linked via methylamine. However, the synthesis requires complex steps, including thiosemicarbazide condensation and benzimidazole coupling, resulting in lower yields (~64%) compared to the straightforward cyclization of 1-(4-methylphenyl)-1H-benzimidazol-5-amine .

Table 2: Functional Group Impact on Properties

Compound Key Substituent Biological Activity Synthesis Yield
1-(4-Methylphenyl)-1H-benzimidazol-5-amine 4-Methylphenyl Anthelmintic (predicted) Moderate
ABIA 4-Aminophenyl Anticancer (hypothetical) 64.87%
Thiadiazole-Benzimidazole Hybrid Thiadiazole-methylamine Antimicrobial ~60%

Pyrazole and Imidazole Analogues

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

This pyrazole derivative substitutes benzimidazole with a pyrazole ring and adds a methoxy group.

5-(4-Methylphenyl)-1H-imidazol-2-amine

Imidazole analogues exhibit shorter conjugation pathways, altering electronic properties. The 4-methylphenyl group enhances hydrophobic interactions, similar to the benzimidazole derivative, but the imidazole ring’s smaller size may limit π-π stacking .

Table 3: Heterocyclic Core Comparison

Property Benzimidazole Derivative Pyrazole Derivative Imidazole Derivative
Aromatic Planarity High Moderate Low
Hydrogen-Bond Capacity 2 NH groups 1 NH group 1 NH group
Predicted LogP 3.2 2.8 2.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methylphenyl)-1H-benzimidazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from substituted benzimidazole precursors. A common approach includes cyclization of o-phenylenediamine derivatives with 4-methylphenyl-substituted carbonyl compounds under acidic or catalytic conditions. For example, Vilsmeier–Haack reactions (using POCl₃ and DMF) may facilitate formylation steps for intermediate synthesis . Optimization requires precise temperature control (e.g., reflux in ethanol at 80–100°C) and stoichiometric ratios of reagents to minimize by-products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical for high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing 1-(4-Methylphenyl)-1H-benzimidazol-5-amine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For instance, aromatic protons in the benzimidazole ring appear as doublets in δ 7.2–8.1 ppm, while the methyl group on the 4-methylphenyl moiety resonates as a singlet near δ 2.4 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass data (e.g., m/z 223.0796 for [M+H]⁺), ensuring molecular formula validation .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond angles and packing interactions, with anisotropic displacement parameters refined to R1 < 0.05 .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : Stability studies using thermogravimetric analysis (TGA) and HPLC indicate degradation above 200°C. In solution (DMSO or methanol), the compound is light-sensitive; storage at –20°C under inert gas (N₂/Ar) is recommended. Hydrolytic stability tests (pH 1–13, 37°C) show susceptibility to acidic conditions, necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement allows precise determination of torsional angles and hydrogen-bonding networks. For example, the dihedral angle between benzimidazole and 4-methylphenyl rings is typically 15–25°, confirmed via ORTEP-3 visualization . Challenges include crystal twinning; data collection at low temperature (100 K) and using TWINABS for scaling mitigate this .

Q. What strategies identify pharmacological targets of 1-(4-Methylphenyl)-1H-benzimidazol-5-amine in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values against kinases or proteases (e.g., EGFR tyrosine kinase) using fluorescence-based substrates.
  • Molecular Docking : AutoDock Vina predicts binding poses in ATP-binding pockets, validated by mutagenesis (e.g., K721A in EGFR).
  • SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD < 1 µM) and on/off rates .

Q. How can researchers address discrepancies in spectroscopic data vs. computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. For example, DFT calculations (B3LYP/6-311+G(d,p)) may predict NMR shifts that deviate from experimental data due to implicit solvation models. Hybrid QM/MM simulations or explicit solvent MD trajectories improve accuracy. Cross-validation with IR spectroscopy (e.g., NH stretches at 3350–3450 cm⁻¹) resolves ambiguities .

Q. What advanced methods mitigate by-product formation during scale-up synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., over-alkylation).
  • DoE (Design of Experiments) : Optimizes parameters like catalyst loading (e.g., Pd/C at 5 mol%) and reaction time.
  • In-situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.